molecular formula C7H6O4 B7963430 Methyl 4-formylfuran-2-carboxylate

Methyl 4-formylfuran-2-carboxylate

Cat. No.: B7963430
M. Wt: 154.12 g/mol
InChI Key: UFNMWIZRGZCUAN-UHFFFAOYSA-N
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Description

Methyl 4-formylfuran-2-carboxylate: is an organic compound with the molecular formula C7H6O4. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a formyl group (–CHO) at the 4-position and a carboxylate ester group (–COOCH3) at the 2-position of the furan ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Furan-2-carboxylic acid to Methyl 4-formylfuran-2-carboxylate:

Industrial Production Methods:

  • The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Methyl 4-formylfuran-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
    • Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction:

    • The formyl group in this compound can be reduced to an alcohol group.
    • Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
    • Reagents: Nucleophiles such as amines or hydrazines can react with the formyl group to form imines or hydrazones.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield imines or hydrazones.

Scientific Research Applications

Chemistry:

  • Methyl 4-formylfuran-2-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules.

Biology and Medicine:

  • The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry:

  • In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials.

Mechanism of Action

  • The mechanism of action of Methyl 4-formylfuran-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations such as oxidation, reduction, and substitution.
  • In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

  • Methyl furan-2-carboxylate:

    • Lacks the formyl group at the 4-position.
    • Used as an intermediate in organic synthesis.
  • Furan-2-carboxylic acid:

    • Lacks the ester group and formyl group.
    • Used in the synthesis of various furan derivatives.
  • 4-Formylfuran-2-carboxylic acid:

    • Lacks the ester group.
    • Used in the synthesis of heterocyclic compounds.

Uniqueness:

  • Methyl 4-formylfuran-2-carboxylate is unique due to the presence of both the formyl and ester groups on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its reactivity and versatility make it a valuable compound in both research and industrial applications.

Biological Activity

Methyl 4-formylfuran-2-carboxylate (MFFC) is a furan derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with MFFC, including its synthesis, biological assays, and relevant case studies.

Chemical Structure and Synthesis

MFFC is characterized by a furan ring substituted with a formyl group and a carboxylate. The compound can be synthesized through various methods, including the reaction of furan derivatives with appropriate aldehydes and carboxylic acids. The synthesis often involves catalytic reactions that enhance yield and purity.

Biological Activity Overview

MFFC exhibits a range of biological activities, which can be categorized as follows:

  • Anticancer Activity : Several studies have reported the cytotoxic effects of MFFC against various cancer cell lines. The compound's mechanism often involves inducing apoptosis in malignant cells.
  • Antibacterial Properties : MFFC has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
  • Antidiabetic Effects : Research indicates that MFFC may possess antidiabetic properties, potentially through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

1. Anticancer Activity

A study conducted on the effects of MFFC on HeLa and HepG2 cancer cell lines demonstrated significant cytotoxicity. The IC50 values were determined using the MTT assay, revealing that MFFC effectively inhibited cell proliferation in a dose-dependent manner.

Cell LineIC50 (µg/mL)
HeLa45.3
HepG238.7

This suggests that MFFC could be further explored as an anticancer agent due to its ability to target specific cancer cell lines effectively.

2. Antibacterial Activity

MFFC was evaluated for its antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that MFFC exhibits stronger activity against Staphylococcus aureus compared to other tested strains, highlighting its potential as an antibacterial agent.

3. Antidiabetic Activity

In a study assessing the antidiabetic properties of MFFC, it was found to inhibit α-glucosidase activity significantly. This inhibition is crucial in managing postprandial blood glucose levels.

Compoundα-Glucosidase Inhibition (%)
MFFC72
Acarbose85

Although MFFC's inhibition percentage is lower than that of acarbose, it still demonstrates considerable potential for further investigation as an antidiabetic agent.

Properties

IUPAC Name

methyl 4-formylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-7(9)6-2-5(3-8)4-11-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNMWIZRGZCUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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